2-(4-Fluorophenyl)tetrahydrofuran-3-amine
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Overview
Description
2-(4-Fluorophenyl)tetrahydrofuran-3-amine is an organic compound with the molecular formula C10H12FNO. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine typically involves the following steps:
Amidation: The starting material, ®-tetrahydrofuran-3-formic acid, undergoes amidation to form an intermediate.
Hofmann Degradation: The intermediate is then subjected to Hofmann degradation to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves efficient reaction conditions, high yield, and minimal by-products to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted fluorophenyl compounds .
Scientific Research Applications
2-(4-Fluorophenyl)tetrahydrofuran-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The compound’s unique structure allows it to modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(4-Fluorophenyl)tetrahydrofuran-3-amine.
Indole Derivatives: Indole-based compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
This compound stands out due to its unique combination of a tetrahydrofuran ring and a fluorophenyl group. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)oxolan-3-amine |
InChI |
InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-4,9-10H,5-6,12H2 |
InChI Key |
ZYURCTOKDZRIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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